N-(4-methylpiperazin-1-yl)-2-nitrobenzamide
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Overview
Description
N-(4-methylpiperazin-1-yl)-2-nitrobenzamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperazin-1-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 4-methylpiperazine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpiperazin-1-yl)-2-nitrobenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N-(4-methylpiperazin-1-yl)-2-aminobenzamide.
Substitution: The products vary depending on the nucleophile used but generally result in substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methylpiperazin-1-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent . Additionally, its ability to interfere with cell signaling pathways makes it a candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpiperazin-1-yl)-2-aminobenzamide: A reduction product of N-(4-methylpiperazin-1-yl)-2-nitrobenzamide with similar biological activities.
N-(4-methylpiperazin-1-yl)-2-chlorobenzamide:
Uniqueness
This compound is unique due to its combination of a nitro group and a piperazine moiety, which imparts specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry. Additionally, its potential therapeutic applications in inflammation and cancer therapy highlight its significance in medicinal research .
Properties
IUPAC Name |
N-(4-methylpiperazin-1-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-14-6-8-15(9-7-14)13-12(17)10-4-2-3-5-11(10)16(18)19/h2-5H,6-9H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIKKJSXKGAHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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